molecular formula C12H22F2N2 B13430441 4-(1,1-Difluoroethyl)-1,4'-bipiperidine

4-(1,1-Difluoroethyl)-1,4'-bipiperidine

Cat. No.: B13430441
M. Wt: 232.31 g/mol
InChI Key: PQUAMANBVGTRKV-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1,4’-bipiperidine is a chemical compound that features a bipiperidine structure with a difluoroethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-1,4’-bipiperidine typically involves the introduction of the difluoroethyl group onto a bipiperidine scaffold. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent.

Industrial Production Methods

Industrial production methods for 4-(1,1-Difluoroethyl)-1,4’-bipiperidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the difluoroethyl group or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or alcohols, while substitution reactions can produce a variety of functionalized bipiperidine derivatives.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1,4’-bipiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-1,4’-bipiperidine is unique due to its bipiperidine structure combined with the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H22F2N2

Molecular Weight

232.31 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C12H22F2N2/c1-12(13,14)10-4-8-16(9-5-10)11-2-6-15-7-3-11/h10-11,15H,2-9H2,1H3

InChI Key

PQUAMANBVGTRKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C2CCNCC2)(F)F

Origin of Product

United States

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